![molecular formula C16H15BrN2O2 B5594056 N'-(3-bromo-4-methoxybenzylidene)-2-phenylacetohydrazide](/img/structure/B5594056.png)
N'-(3-bromo-4-methoxybenzylidene)-2-phenylacetohydrazide
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Description
N'-(3-bromo-4-methoxybenzylidene)-2-phenylacetohydrazide belongs to a class of compounds known for their potential in various chemical and biochemical applications, owing to their unique structural features. These compounds often exhibit interesting physical and chemical properties due to the presence of the hydrazide group and substituted benzylidene moiety.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions between appropriate hydrazides and aldehydes under reflux conditions in ethanol or methanol. These reactions are typically acid-catalyzed and can achieve high yields. For instance, a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized with an 88% yield from a similar process (Alotaibi et al., 2018).
Molecular Structure Analysis
Crystal structure determination via X-ray diffraction is a common method for analyzing the molecular structure of these compounds. The structures often reveal significant details about the molecular geometry, including bond lengths, angles, and the overall molecular conformation. Such studies have shown that these compounds typically adopt an E configuration around the C=N double bond, which can influence their chemical reactivity and interactions (Zhu & Qiu, 2011).
Scientific Research Applications
Analytical Methodologies for Antioxidant Activity
The study of antioxidants and their significant implications in various fields, such as food engineering, medicine, and pharmacy, highlights the importance of analytical methods in determining antioxidant activity. Key tests include the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test, and the Total Oxyradical Scavenging Capacity (TOSC) test. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state, indicating the potential for N'-(3-bromo-4-methoxybenzylidene)-2-phenylacetohydrazide to be analyzed for antioxidant properties using similar methodologies (Munteanu & Apetrei, 2021).
Environmental and Health Implications of Brominated Compounds
Research on novel brominated flame retardants (NBFRs) has raised concerns due to their potential toxicity and environmental persistence. The occurrence of NBFRs in indoor air, dust, consumer goods, and food, alongside their EU registration and potential risks, underscores the importance of studying similar brominated compounds like N'-(3-bromo-4-methoxybenzylidene)-2-phenylacetohydrazide for environmental and health implications. Large knowledge gaps for several NBFRs highlight the need for further research and optimized analytical methods (Zuiderveen, Slootweg, & de Boer, 2020).
Applications in Pollution Remediation
The enzymatic approach to decolorize and degrade textile and other industrially important dyes from wastewater presents a potential application area for N'-(3-bromo-4-methoxybenzylidene)-2-phenylacetohydrazide. Enzymes such as peroxidases, manganese peroxidases, lignin peroxidases, laccases, and azoreductases, in the presence of redox mediators, have shown promise in treating recalcitrant compounds. This suggests the possibility of exploring similar enzymatic methods for the degradation or transformation of N'-(3-bromo-4-methoxybenzylidene)-2-phenylacetohydrazide in environmental applications (Husain, 2006).
properties
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-15-8-7-13(9-14(15)17)11-18-19-16(20)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTPGXQYSGTDSW-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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